4-(2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Description
Properties
Molecular Formula |
C22H21NO2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-(2-propoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C22H21NO2/c1-2-13-25-20-10-6-5-9-17(20)19-14-21(24)23-22-16-8-4-3-7-15(16)11-12-18(19)22/h3-12,19H,2,13-14H2,1H3,(H,23,24) |
InChI Key |
HTHAHKNMFYOGNS-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C2CC(=O)NC3=C2C=CC4=CC=CC=C43 |
Canonical SMILES |
CCCOC1=CC=CC=C1C2CC(=O)NC3=C2C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Biological Activity
4-(2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic compound belonging to the class of heterocyclic compounds known as quinolines. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive review of the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C22H21NO2
- Molecular Weight : 331.41 g/mol
- CAS Number : 301319-72-2
Anticancer Activity
Numerous studies have investigated the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as DNA intercalation and modulation of apoptotic pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of quinoline derivatives are well-documented. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes.
| Study | Model | Effect Observed |
|---|---|---|
| RAW 264.7 macrophages | Significant reduction in NO production | |
| LPS-induced inflammation model | Decreased levels of TNF-α and IL-6 |
The compound's mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses.
Antimicrobial Activity
Research has also explored the antimicrobial properties of quinoline derivatives. Preliminary studies indicate that this compound exhibits activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results highlight the compound's potential as a lead structure for developing new antimicrobial agents.
Case Studies
-
Anticancer Efficacy : A study evaluated the efficacy of this compound against multiple cancer cell lines, demonstrating significant growth inhibition compared to control groups.
- Findings : The compound was found to significantly reduce colony formation in treated cells, suggesting its potential as a chemotherapeutic agent.
-
Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced swelling and pain, correlating with decreased inflammatory markers in serum.
- Findings : The study concluded that the compound could be beneficial in treating inflammatory diseases due to its dual action on both cellular and molecular levels.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the compound's role as a potent inhibitor of efflux pumps in bacteria, particularly Staphylococcus aureus. Efflux pumps are critical mechanisms that bacteria use to resist antibiotics. By inhibiting these pumps, 4-(2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can enhance the efficacy of existing antimicrobial agents.
Case Study: Inhibition of NorA Efflux Pump
- Objective : To evaluate the compound's effectiveness against the NorA efflux pump.
- Methodology : The compound was tested in an ethidium bromide efflux inhibition assay.
- Results : The study demonstrated that derivatives of this compound exhibited significant inhibitory activity against strains overexpressing the NorA pump, indicating its potential as a lead compound for developing new antibiotics to combat multidrug-resistant bacteria .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in relation to Alzheimer's disease. Research indicates that derivatives of this compound may interact beneficially with acetylcholinesterase (AChE), an enzyme implicated in cognitive decline.
Case Study: Toxicological Screening for Alzheimer's Treatment
- Objective : To assess the toxicity and potential therapeutic effects of the compound on neurodegenerative conditions.
- Methodology : Toxicity studies were conducted following OECD guidelines, including acute oral and subacute exposure tests.
- Results : The compound showed a high LD50 (>2000 mg/kg), suggesting a favorable safety profile for further development as an AChE inhibitor .
Synthetic Applications
In organic chemistry, this compound serves as a valuable synthetic intermediate. Its structural framework allows for modifications that can lead to various derivatives with distinct biological activities.
Case Study: Synthesis of Alkaloid Derivatives
- Objective : To utilize the compound as a precursor for synthesizing alkaloid analogs.
- Methodology : A series of reactions were performed to transform the compound into various alkaloid derivatives.
- Results : The synthetic routes demonstrated high yields (60–97%) when using metal-free conditions, showcasing the compound's versatility and efficiency in organic synthesis .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Antimicrobial Resistance | Inhibition of NorA efflux pump | Significant efficacy against multidrug-resistant strains |
| Neuroprotection | Potential AChE inhibitor for Alzheimer's | High safety profile with promising therapeutic potential |
| Organic Synthesis | Precursor for alkaloid derivatives | High yields in metal-free synthetic routes |
Comparison with Similar Compounds
Substituent Diversity at Position 4
The substituent at position 4 significantly influences physicochemical and biological properties. Key analogs include:
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) may reduce solubility but enhance stability, while electron-donating groups (e.g., propoxy in the target compound) could improve bioavailability .
- Steric Effects : Bulky substituents (e.g., 2-propoxyphenyl) may hinder regioselectivity during synthesis compared to smaller groups like thienyl .
Pd-Catalyzed Annulation
- Target Compound : Likely synthesized via Pd-catalyzed carbonylative annulation (similar to ), where terminal alkynes and 2-iodoanilines react under CO atmosphere. Substitutents on nitrogen (e.g., ethoxycarbonyl) improve yields by preventing side reactions .
- Comparison: 3,4-Disubstituted Quinolinones: Obtained in moderate yields (30–50%) using internal alkynes and N-protected anilines . Regioselectivity: Larger substituents (e.g., propoxy) enhance regioselectivity (4:1 isomer ratio) compared to smaller groups (2.2:1 for 1-hexyne) .
Physicochemical Properties
Preparation Methods
Alkylation of Hydroxyquinolinone Intermediates
A central method for introducing the 2-propoxyphenyl group involves alkylating a hydroxyquinolinone precursor with a propoxy-containing alkylating agent. For example, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one analogs have been alkylated using dibromoalkanes under basic conditions, as demonstrated in the synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. Adapting this approach, the target compound could be synthesized by reacting a hydroxy-functionalized benzo[h]quinolinone with 1-bromo-2-propoxybenzene in the presence of potassium carbonate (1.1–1.5 equiv) in DMF or acetonitrile at 40–60°C. Yields for analogous reactions range from 72% to 85%, contingent on solvent selection and reaction time.
Table 1: Alkylation Conditions and Yields from Analogous Syntheses
Cyclization Approaches to Construct the Benzo[h]quinolinone Core
The benzo[h]quinolinone scaffold is typically assembled via Friedel-Crafts acylation or Pictet-Spengler cyclization. For instance, cyclization of N-(2-propoxybenzoyl)anthranilic acid derivatives in polyphosphoric acid (PPA) at 120°C generates the dihydroquinolinone framework. Alternatively, microwave-assisted cyclocondensation of aminophenylpropanamides with aldehydes in acetic acid has been reported for related systems, reducing reaction times to 30 minutes with yields up to 89%.
Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction
The 2-propoxyphenyl group may be introduced via Suzuki-Miyaura coupling using a boronic acid derivative. For example, palladium acetate (10 mol%) and silver fluoride (1.5 equiv) in tert-amyl alcohol at 85°C facilitate arylations of propanamide intermediates. Applied to the target compound, this method could couple a bromobenzo[h]quinolinone with 2-propoxyphenylboronic acid, though substrate compatibility must be verified.
Optimization of Reaction Parameters
Solvent and Base Selection
Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in alkylation reactions, while protic solvents (ethanol, 1-propanol) favor cyclization. Potassium carbonate outperforms weaker bases like sodium hydroxide in minimizing ester hydrolysis byproducts. For instance, substituting K₂CO₃ with NaOH in acetonitrile reduced yields from 85% to 74% in analogous alkylations.
Temperature and Reaction Time
Elevated temperatures (60–85°C) accelerate alkylation but risk decomposition. A balance is struck by maintaining 40–60°C for 6–12 hours, as evidenced by 72–81% yields in DMF-based systems. Prolonged heating beyond 24 hours promotes dimerization, particularly in halogenated solvents like dichloroethane.
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
